![molecular formula C9H10O3S B15328654 Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- CAS No. 1568207-46-4](/img/structure/B15328654.png)
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-
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Overview
Description
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of an oxirane ring and a methylsulfonyl phenyl group, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with an appropriate epoxidizing agent under controlled conditions. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of high-purity Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of methylsulfanyl derivatives.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methylsulfonyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- **Oxirane, 2-[4-(methylsulfanyl)phenyl]-, (2S)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2R)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (RS)-
Uniqueness
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is unique due to its specific stereochemistry and the presence of the methylsulfonyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-, also known by its IUPAC name (2S)-2-(4-methylsulfonylphenyl)oxirane, is a compound characterized by a three-membered cyclic ether structure known as an epoxide. This compound has garnered attention due to its significant biological activity, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C10H11O2S
- Molecular Weight : 198.24 g/mol
- Structure : The presence of a methylsulfonyl group attached to a phenyl ring enhances the compound's reactivity and biological potential.
The biological activity of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is primarily attributed to the electrophilic nature of the oxirane ring. This allows it to interact with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. Such interactions can lead to:
- Cytotoxicity : Inducing cell death in cancer cells.
- Modulation of Enzymatic Activity : Altering the function of enzymes which may play roles in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has shown effectiveness against various microbial strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human lung cancer (A549)
- Human liver carcinoma (Huh7)
The compound's IC50 values indicate potent activity against these cell lines, showcasing its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Methylphenyl)oxirane | C10H10O | Lacks the sulfonyl group; simpler structure |
2-(4-Methoxyphenyl)oxirane | C10H12O2 | Contains a methoxy group instead of sulfonyl |
2-(4-Chlorophenyl)oxirane | C10H9ClO | Contains a chlorine substituent; different reactivity profile |
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.
Case Studies
- Study on Anticancer Efficacy : A study published in 2021 demonstrated that Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- effectively inhibited cell growth in HCT-116 and A549 cell lines with IC50 values ranging from 0.1 to 1 µM. This suggests significant potential for further development as an anticancer agent .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .
Properties
CAS No. |
1568207-46-4 |
---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2S)-2-(4-methylsulfonylphenyl)oxirane |
InChI |
InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI Key |
MGRQDNBYYRNGDK-SECBINFHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CO2 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
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